molecular formula C10H13ClO3 B074109 Toluene, alpha-chloro-2,3,4-trimethoxy- CAS No. 1133-49-9

Toluene, alpha-chloro-2,3,4-trimethoxy-

Cat. No. B074109
CAS RN: 1133-49-9
M. Wt: 216.66 g/mol
InChI Key: HEAQHTKDZPKODU-UHFFFAOYSA-N
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Description

Avarofloxacin is a novel fluoroquinolone antibacterial agent. It is known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .

Scientific Research Applications

Avarofloxacin has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

    Biology: Investigated for its antibacterial activity against various pathogens, including resistant strains.

    Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by resistant bacteria.

    Industry: Used in the development of new antibacterial agents and formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Avarofloxacin is synthesized through a series of chemical reactions involving the introduction of fluorine atoms and other substituents to a quinolone core structure. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of avarofloxacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Avarofloxacin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of avarofloxacin include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of avarofloxacin, each with distinct chemical and pharmacological properties .

Mechanism of Action

Avarofloxacin exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It targets bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and supercoiling. By forming a ternary complex with DNA and these enzymes, avarofloxacin prevents the replication of bacterial DNA, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to avarofloxacin include other fluoroquinolones such as:

Uniqueness

Avarofloxacin is unique due to its enhanced antibacterial activity against resistant pathogens and its well-tolerated profile in both oral and parenteral administrations. It has shown greater potency compared to other fluoroquinolones, making it a promising candidate for treating difficult-to-treat infections .

properties

IUPAC Name

1-(chloromethyl)-2,3,4-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAQHTKDZPKODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150351
Record name Toluene, alpha-chloro-2,3,4-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1133-49-9
Record name Toluene, alpha-chloro-2,3,4-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC127395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Toluene, alpha-chloro-2,3,4-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.0 g (4.34 mmols) of 2,3,4-trimethoxybenzyl alcohol was dropwise added to 10 ml of conc. hydrochloric acid under stirring at 0° C. The mixture was stirred at 0° C. for further 5 minutes. After the reaction, water was added to the mixture followed by extraction of the solution with diethyl ether. The diethyl ether layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to afford 4.80 g of 2,3,4-trimethoxybenzyl chloride as a crude product.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

5 g (24.47 mmol) of 2,3,4-trimethoxybenzyl alcohol (Aldrich, Steinheim, FRG) are dissolved, under argon, in 13.9 ml of abs. methylene chloride, and this solution is treated with 0.278 ml of pyridine. 3.05 ml of thionyl chloride in 6.94 ml of abs. methylene chloride are added dropwise to this solution, while cooling slightly (ice/water), within the period of 20 min. During this procedure, the internal temperature rises to approximately 18°-23° C. The mixture is left to react subsequently for 45 min and the slightly yellow solution is then poured onto ice/water. After the phases have been separated, the organic phase is washed once each with 1N sulfuric acid and water. After drying over Na2SO4, and removing the solvent, the oily residue is distilled under HV (b.p.: 93°-95° C./0.07 Torr), and the title compound is obtained. 1H-NMR (220 MHz, CDCl3): 7.05 (d, 1H); 6.65 (d, 1H); 4.61 (s, 2H); 3.97 (s, 3H); 3.85 (s, 3H). HPLC: tRet =8.1 min (gradient II).
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